2-(5-(Tert-butyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Tert-butyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Tert-butyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(tert-butyl)-2-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, are common to achieve high purity levels required for its applications in pharmaceuticals and fine chemicals .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Tert-butyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-(5-(Tert-butyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-(Tert-butyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through the transmetalation process in Suzuki-Miyaura reactions. The molecular targets and pathways involved include the interaction with palladium catalysts and the formation of intermediate complexes that lead to the final coupled product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions but lacks the steric hindrance provided by the tert-butyl group.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the chlorine and tert-butyl substituents, leading to different reactivity and selectivity.
2-Chlorophenylboronic Acid: Similar reactivity but lacks the dioxaborolane ring, affecting its stability and solubility.
Uniqueness
2-(5-(Tert-butyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of steric hindrance from the tert-butyl group and the electronic effects of the chlorine atom. This combination enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C16H24BClO2 |
---|---|
Molecular Weight |
294.6 g/mol |
IUPAC Name |
2-(5-tert-butyl-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H24BClO2/c1-14(2,3)11-8-9-13(18)12(10-11)17-19-15(4,5)16(6,7)20-17/h8-10H,1-7H3 |
InChI Key |
NNZPHQZYUINAQG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.